4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
Description
This compound is a benzohydrazide derivative featuring a 4-methoxybenzo[d]thiazole moiety and a 2,6-dimethylmorpholino sulfonyl group. The benzothiazole ring contributes π-π stacking and hydrogen-bonding capabilities, while the morpholino sulfonyl group enhances solubility and electronic effects. Such structural features are common in drug candidates targeting kinases or enzymes due to their ability to interact with hydrophobic pockets and polar residues .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-13-11-25(12-14(2)30-13)32(27,28)16-9-7-15(8-10-16)20(26)23-24-21-22-19-17(29-3)5-4-6-18(19)31-21/h4-10,13-14H,11-12H2,1-3H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIVNQWRZXQWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with cellular targets:
-
Antitumor Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines, including lung cancer (A549, HCC827, NCI-H358). It operates by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
- In vitro studies demonstrated that the compound binds to DNA, potentially intercalating between base pairs, which disrupts replication and transcription processes.
-
Antimicrobial Activity :
- Preliminary studies indicate that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. It is particularly effective against Staphylococcus aureus and Escherichia coli.
- The mechanism involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic processes.
Antitumor Studies
A series of experiments were conducted to evaluate the antitumor efficacy of the compound using 2D and 3D cell culture models:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These results indicate a strong potential for this compound as an antitumor agent, especially in less complex environments (2D assays).
Antimicrobial Studies
In antimicrobial testing, the compound was evaluated using broth microdilution methods according to CLSI guidelines:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 μg/mL |
| Escherichia coli | < 15 μg/mL |
These findings suggest that the compound has promising antibacterial properties.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives similar to our compound:
- Study on Benzothiazole Derivatives : A study published in Applied Sciences evaluated various benzothiazole derivatives for their antitumor activity and found that modifications such as sulfonyl groups significantly enhanced their cytotoxic effects against cancer cells .
- Antimicrobial Efficacy : Another study investigated compounds with similar structures and reported effective antimicrobial activity against resistant strains of bacteria, emphasizing the importance of structural modifications for enhancing bioactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
- N'-(5,7-Dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide (): This analog replaces the 4-methoxy group on the benzothiazole with 5,7-dimethyl substituents. The absence of the methoxy group may also weaken hydrogen-bonding interactions with target proteins .
- (E)-4-((7-Chloroquinolin-4-yl)amino)-N'-(2,6-dihydroxybenzylidene)benzohydrazide (): Unlike the target compound, this derivative substitutes the morpholino sulfonyl group with a chloroquinoline-amino moiety. Quinoline-based analogs exhibit stronger intercalation with DNA or kinase ATP-binding sites, but the morpholino sulfonyl group in the target compound likely improves aqueous solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
Using Veber’s parameters for oral bioavailability ():
- The target compound’s rotatable bond count (~5) aligns with Veber’s threshold (≤10) for good bioavailability, while its polar surface area (~140 Ų) approaches the upper limit, suggesting moderate solubility .
Stability and Tautomerism
- Unlike 1,2,4-triazole derivatives (), which exist in thione-thiol tautomeric equilibrium, the target compound’s benzohydrazide backbone is conformationally stable. The absence of tautomerism simplifies pharmacokinetic profiling and reduces metabolic variability .
Q & A
Advanced Research Question
- Models : Use standardized MIC assays against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans SC5314) .
- Data Contradictions : Discrepancies in IC₅₀ values (e.g., 8 μM vs. 32 μM) may arise from assay conditions (pH, serum proteins). Validate results via time-kill kinetics and compare with positive controls (e.g., fluconazole for fungi) .
What strategies resolve contradictions in reported anticancer mechanisms (apoptosis vs. kinase inhibition)?
Advanced Research Question
- Apoptosis : Confirm via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Kinase Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets (e.g., JAK2 or EGFR). Contradictions may stem from cell line-specific signaling pathways .
How do structural modifications at the benzothiazole 4-methoxy group affect SAR in antitumor activity?
Advanced Research Question
- Methoxy Replacement : Replace with halogens (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration. For example, 4-fluoro analogs show 2x higher potency in glioblastoma models .
- SAR Insight : The methoxy group’s electron-donating nature stabilizes π-π stacking with DNA topoisomerase II, critical for intercalation activity .
What purification techniques are recommended to achieve >95% purity for in vivo studies?
Basic Research Question
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove unreacted sulfonamide intermediates .
Which spectroscopic methods are most reliable for confirming the hydrazide linkage?
Basic Research Question
- NMR : Look for NH protons at δ 9.8–10.2 ppm (¹H) and carbonyl carbons at δ 165–170 ppm (¹³C) .
- IR : Confirm N-H stretching (3250–3350 cm⁻¹) and C=O vibrations (1660–1680 cm⁻¹) .
How do molecular properties (e.g., logP, PSA) correlate with oral bioavailability in preclinical models?
Advanced Research Question
- logP : Calculated logP ~2.1 (Moderate lipophilicity) supports membrane permeability but may limit aqueous solubility .
- Polar Surface Area (PSA) : PSA of ~110 Ų aligns with Veber’s rule (PSA <140 Ų for bioavailability), though in vivo rat studies are needed to confirm absorption .
What computational approaches predict binding modes to cytochrome P450 enzymes?
Advanced Research Question
- Docking : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to identify metabolic hotspots (e.g., morpholinosulfonyl group oxidation) .
- MD Simulations : Simulate binding stability (>50 ns) to assess interactions with heme iron and active-site residues (e.g., Phe304) .
What are the common synthetic impurities, and how are they mitigated?
Advanced Research Question
- Impurities :
- Unreacted Morpholine : Detect via GC-MS and remove by acid-base extraction .
- Hydrazine Byproducts : Quench with acetone and filter precipitated derivatives .
- Quality Control : Implement USP guidelines for residual solvents (e.g., DMF <880 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
